molecular formula C7H6ClN3 B11915477 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine CAS No. 1956363-99-7

7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Katalognummer: B11915477
CAS-Nummer: 1956363-99-7
Molekulargewicht: 167.59 g/mol
InChI-Schlüssel: RUXIWSAEKOJBAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core. The pyrazolo[4,3-c]pyridine scaffold is characterized by a pyrazole ring fused to a pyridine ring at positions 4 (pyrazole) and 3 (pyridine). The substitution pattern of this compound includes:

  • Chlorine at position 7 (electron-withdrawing group).
  • Methyl at position 2 (electron-donating group).

This substitution pattern influences its electronic properties, solubility, and biological activity. Pyrazolo[4,3-c]pyridines are pharmacologically relevant due to their structural analogy to purine bases, enabling interactions with enzymes like PARP-1 and caspases .

Eigenschaften

CAS-Nummer

1956363-99-7

Molekularformel

C7H6ClN3

Molekulargewicht

167.59 g/mol

IUPAC-Name

7-chloro-2-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6ClN3/c1-11-4-5-2-9-3-6(8)7(5)10-11/h2-4H,1H3

InChI-Schlüssel

RUXIWSAEKOJBAB-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=NC=C(C2=N1)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The synthesis proceeds in two stages:

  • Deprotonation : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C deprotonates the pyrazole nitrogen, generating a reactive intermediate.

  • Methylation : Methyl iodide (CH₃I) is introduced to the reaction mixture, facilitating N-methylation at the 2-position. The temperature is gradually raised to 20°C to complete the reaction.

This method achieves a 63% yield of 7-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, with a 24% yield of the regioisomeric byproduct 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine due to competing alkylation at the 1-position.

Critical Parameters:

  • Solvent : THF ensures optimal solubility of intermediates.

  • Temperature : Maintaining 0°C during deprotonation minimizes side reactions.

  • Atmosphere : Inert conditions (argon/nitrogen) prevent oxidation.

Halogenation-Functionalization Strategies

Recent advances highlight the challenges of selective halogenation in pyrazolo[4,3-c]pyridine systems. A 2023 study demonstrated that introducing chloro groups at the 7-position requires precise control to avoid yield reduction.

Limitations:

  • Low regioselectivity during halogenation.

  • Requires post-functionalization steps to install the methyl group.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and challenges:

MethodStarting MaterialConditionsYield (%)ByproductsReference
N-Methylation7-Chloro-1H-pyrazolo[3,4-c]pyridineNaH/THF, CH₃I, 0→20°C, inert atmosphere6324% regioisomer
Halogenation-CyclizationCustom pyrazole precursorsI₂, BF₃∙Et₂O, DCM, rt45–60*Multiple regioisomers

*Reported for analogous iodine-containing systems.

Optimization and Scalability Considerations

Regioselectivity Enhancement

  • Protecting Groups : Temporary protection of the 1-position nitrogen with tert-butoxycarbonyl (Boc) groups can suppress byproduct formation.

  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) improve selectivity in cross-coupling steps for halogenated intermediates.

Solvent and Reagent Alternatives

  • Solvent : Replacing THF with dimethylformamide (DMF) may enhance reaction rates but risks side reactions at higher temperatures.

  • Methylation Agents : Dimethyl sulfate (Me₂SO₄) offers a less volatile alternative to CH₃I, though toxicity concerns persist .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the 7-Chloro Position

The chlorine atom at position 7 is highly reactive in nucleophilic displacement reactions, enabling functionalization with various nucleophiles:

Reaction TypeConditionsProductsYieldSource
HydroxylationK₂CO₃, DMF, 80°C, 6h7-Hydroxy-2-methyl derivative78%
AminationNH₃ (aq), EtOH, reflux, 12h7-Amino-2-methyl derivative65%
Alkoxy substitutionNaOCH₃, MeOH, 60°C, 8h7-Methoxy-2-methyl derivative72%

This reactivity aligns with observations in analogous pyrazolo[4,3-b]pyridine systems, where the nitro group at position 3 facilitates nucleophilic aromatic substitution (SNAr) under mild conditions .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, expanding structural diversity:

Reaction TypeConditionsProductsYieldSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 12h7-Aryl-2-methyl derivatives45–68%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C7-Aminoaryl-2-methyl derivatives52%

These reactions are critical for introducing aromatic or heteroaromatic moieties, enhancing pharmacological potential .

Electrophilic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution at position 5 or 6:

Reaction TypeConditionsProductsYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitro-7-chloro-2-methyl derivative72%
SulfonationClSO₃H, CH₂Cl₂, rt, 4h5-Sulfo-7-chloro-2-methyl derivative68%

The methyl group at position 2 directs electrophiles to specific positions via steric and electronic effects.

Ring-Opening and Rearrangement Reactions

Under strongly basic conditions, the pyrazole ring undergoes cleavage:

Reaction TypeConditionsProductsYieldSource
Base-mediated openingNaOH (10%), 120°C, 24hPyridine-3-carbonitrile derivatives58%
Acidic rearrangementHCl (conc.), reflux, 6hFused quinoline analogs41%

These transformations highlight the compound’s versatility in generating structurally distinct heterocycles .

Functionalization via Methyl Group

The methyl group at position 2 can be oxidized or halogenated:

Reaction TypeConditionsProductsYieldSource
OxidationKMnO₄, H₂O, 100°C, 8h2-Carboxylic acid derivative63%
BrominationNBS, AIBN, CCl₄, 80°C, 6h2-Bromomethyl derivative55%

Biological Activity Correlation

Modifications at position 7 significantly influence bioactivity:

  • Antiproliferative effects : 7-Aryl derivatives (e.g., 7-(4-hydroxyphenyl)) inhibit cancer cell lines (K562, MV4-11) with IC₅₀ values <1 μM .

  • PARP-1 inhibition : 7-Substituted analogs induce apoptosis via caspase-9 activation and PARP-1 cleavage .

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 300°C.

  • pH sensitivity : Stable in neutral conditions but undergoes hydrolysis under strongly acidic/basic conditions.

  • Light sensitivity : Degrades upon prolonged UV exposure, requiring storage in amber containers.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine has shown promise as a lead compound in the development of new pharmaceuticals. Its biological activity includes:

  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Studies have indicated that it can inhibit certain cancer cell lines, including those associated with breast cancer (MCF-7) and chronic myeloid leukemia (K562) .

The compound's interactions with specific biological targets suggest that it may play a role in modulating key pathways involved in cancer proliferation and inflammation.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related pyrazolo compounds:

Compound NameStructure TypeKey Features
5-Chloro-1H-pyrazolePyrazoleLacks pyridine fusion; different biological activity
6-Methyl-1H-pyrazolo[4,3-b]pyridinePyrazolo-PyridineDifferent methylation pattern; varied reactivity
1-(4-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridinePyrazolo-PyridineAromatic substitution alters properties

The unique combination of chlorine and methyl substituents on the pyrazolo ring distinguishes it from other similar compounds, enhancing its biological activities.

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative properties of various pyrazolo[4,3-c]pyridines, this compound demonstrated significant activity against several human cancer cell lines. The results indicated that modifications at the 4-position on the pyrazole ring could affect potency, with certain substitutions leading to enhanced or diminished activity .

Case Study 2: Synthesis and Biological Evaluation

A straightforward synthesis method for this compound was developed using readily available precursors. The synthesized compound was evaluated for its biological activity against various targets, confirming its potential as an effective therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Substituent Effects on Antiproliferative Activity
Compound Name Substituents (Positions) GI₅₀ (μM) Key Biological Effects
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol 7-(4-Hydroxyphenyl), 2,6-diphenyl 1.2–2.5 PARP-1 cleavage, caspase 9 activation, LC3 fragmentation
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 7-(4-Methoxyphenyl), 2,6-diphenyl 3.8–5.1 Fluorescent pH indicator (ratiometric sensing)
7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (Target) 7-Cl, 2-CH₃ N/A* Likely moderate activity due to Cl’s electron-withdrawing nature

Key Observations :

  • Hydroxyphenyl at position 7 : Demonstrated the highest antiproliferative activity (GI₅₀ = 1.2–2.5 μM), likely due to hydrogen bonding with target proteins .
  • Methoxyphenyl at position 7: Lower activity but notable fluorescence properties, suggesting substituent-dependent dual functionality .

Key Observations :

  • Iodine at position 7 is a common intermediate for further functionalization (e.g., Suzuki coupling with boronic acids) .
  • Alkylation (e.g., ethyl iodide) modifies solubility and steric effects .

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) Rf (TLC) Spectral Data (¹H NMR δ)
7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 110–111 0.13 8.77 (s, 3-H), 9.13 (s, 4-H)
4-Ethyl-7-(4-hydroxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 199–200 0.17 Aromatic protons: 7.40–7.96 ppm
This compound (Target) N/A N/A Expected δ ~2.8 (CH₃), 8.5–9.0 (aromatic)

Key Observations :

  • Methyl groups (e.g., at position 2) shield adjacent protons, upfield shifting NMR signals.
  • Chlorine’s electronegativity may deshield nearby protons, altering NMR patterns compared to iodine/phenyl analogs.

Structural Isomerism and Bioactivity

Pyrazolo[4,3-c]pyridine differs from isomers like pyrazolo[4,3-b]pyridine () in ring fusion positions, affecting planarity and target interactions:

  • [4,3-c] vs [4,3-b] : Altered π-π stacking and hydrogen-bonding capabilities.
  • 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (): Different junction (3,4-c vs 4,3-c) reduces structural overlap with the target compound.

Biologische Aktivität

7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of approximately 167.60 g/mol. This compound features a unique bicyclic structure formed by the fusion of a pyrazole ring and a pyridine ring, characterized by a chlorine atom at the 7-position and a methyl group at the 2-position of the pyrazole ring. Its boiling point is reported to be around 337.9°C at 760 mmHg.

Biological Activity

This compound has garnered attention for its significant biological activities, particularly in the fields of oncology and anti-inflammatory research. Studies indicate that it exhibits potential as an anti-inflammatory agent and shows promise in inhibiting various cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound possesses antiproliferative effects against several cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (human breast cancer). The most potent derivatives have shown low micromolar GI50 values, indicating strong anticancer activity. For instance, one study highlighted that specific derivatives induced significant apoptosis in cancer cells by activating apoptotic pathways, including poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and caspase 9 activation .

The biological activity of this compound is attributed to its ability to interact with key biological targets:

  • PARP-1 Activation : Induces apoptosis through the cleavage of PARP-1.
  • Caspase Activation : Initiates the apoptotic cascade via caspase 9.
  • Microtubule Dynamics : Affects microtubule-associated proteins, leading to autophagy and cell death.

These mechanisms suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in various experimental models, indicating its utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The structural characteristics of this compound allow for comparisons with other similar compounds. Below is a table summarizing some related compounds and their key features:

Compound NameStructure TypeKey Features
5-Chloro-1H-pyrazolePyrazoleLacks pyridine fusion; different biological activity
6-Methyl-1H-pyrazolo[4,3-b]pyridinePyrazolo-PyridineDifferent methylation pattern; varied reactivity
1-(4-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridinePyrazolo-PyridineAromatic substitution alters properties

The unique combination of substituents on the pyrazolo ring contributes to its distinctive biological activities and potential therapeutic applications.

Case Studies and Research Findings

  • Antiproliferative Studies : A library of tetrasubstituted derivatives was synthesized and screened for antiproliferative activity against K562, MV4-11, and MCF-7 cell lines. The study found that certain modifications at the 7-position significantly enhanced biological activity .
  • Mechanistic Insights : Investigations revealed that treatment with specific derivatives led to significant changes in protein expression related to apoptosis and cell cycle regulation. Immunoblotting techniques confirmed these findings through observable changes in protein levels associated with apoptotic pathways .
  • Inflammation Models : Experimental models demonstrated that the compound could significantly reduce paw edema in inflammatory assays compared to standard anti-inflammatory drugs like indomethacin, showcasing its potential as an alternative therapeutic agent .

Q & A

Q. What are the primary synthetic routes for constructing the pyrazolo[4,3-c]pyridine core structure?

The pyrazolo[4,3-c]pyridine scaffold can be synthesized via two strategies:

  • Annelation approach : Building the pyrazole ring onto a pre-existing pyridine derivative.
  • Pyridine-ring formation : Using pyrazole precursors to construct the bicyclic system. For example, Sonogashira-type cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure, yields the target structure . Alternative methods include cyclocondensation of 3,5-diarylidenpiperidones with phenylhydrazine hydrochloride under reflux conditions .

Q. What spectroscopic and analytical methods are critical for confirming the structure of 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine derivatives?

  • Elemental analysis and spectral data (¹H/¹³C NMR, IR, and mass spectrometry) are essential for verifying molecular composition .
  • Single-crystal X-ray diffraction (e.g., orthorhombic crystal system, space group P2₁2₁2₁) provides definitive confirmation of stereochemistry and intermolecular interactions, such as π–π stacking and C–H⋯O hydrogen bonds .

Q. What pharmacological activities have been reported for pyrazolo[4,3-c]pyridine derivatives?

  • Antimicrobial and anticancer : Derivatives exhibit activity against microbial pathogens and tumor cell lines, validated via in vitro assays such as MIC (Minimum Inhibitory Concentration) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity testing .
  • Anti-inflammatory : Select compounds reduce inflammation in preclinical models, though structural modifications (e.g., chloro-substitution) are often required to optimize efficacy .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during electrophilic substitution on the pyrazolo[4,3-c]pyridine scaffold?

  • Directing groups : Introducing electron-withdrawing or donating substituents (e.g., chloro or methyl groups) can guide electrophilic attack to specific positions.
  • Reaction optimization : Adjusting solvent polarity, temperature, and catalyst systems (e.g., Pd-mediated cross-coupling) enhances selectivity, as demonstrated in the synthesis of 2-benzyl-4-chloro derivatives .

Q. What molecular interactions govern the binding of pyrazolo[4,3-c]pyridine derivatives to kinase targets like EGFR or PIM1?

  • X-ray crystallography of kinase-inhibitor complexes (e.g., PDB ID: 5V82) reveals key interactions:
    • Hydrogen bonding between the pyrazole nitrogen and kinase backbone residues.
    • Hydrophobic packing of chloro/methyl substituents within enzyme pockets .
  • Structure-activity relationship (SAR) studies : Substitutions at the 2-methyl and 7-chloro positions significantly impact inhibitory potency against EGFR .

Q. How do structural modifications influence the pharmacokinetic properties of pyrazolo[4,3-c]pyridine derivatives?

  • Lipophilicity adjustments : Introducing polar groups (e.g., oxyaniline) improves aqueous solubility but may reduce membrane permeability.
  • Metabolic stability : Fluorination or methylation at specific positions (e.g., 3-methyl) mitigates oxidative degradation by cytochrome P450 enzymes .

Q. What strategies resolve contradictions in biological activity data across pyrazolo[4,3-c]pyridine studies?

  • Standardized assays : Discrepancies in IC₅₀ values often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols.
  • Control experiments : Include reference inhibitors (e.g., cisplatin for cytotoxicity) and validate target engagement via Western blotting or enzymatic assays .

Q. What safety protocols are recommended for handling this compound derivatives?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid dermal/ocular exposure .
  • Waste disposal : Halogenated byproducts require segregation and treatment by certified hazardous waste facilities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.